N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide
Overview
Description
A-317920 is a selective and potent antagonist of the rat histamine H3 receptor. It exhibits a high affinity for the rat H3 receptor with a pKi value of 9.2 and a lower affinity for the human H3 receptor with a pKi value of 7.0 . This compound has been shown to enhance cognitive functions by blocking the H3 receptor .
Preparation Methods
The synthesis of A-317920 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of chemical reactions involving piperazine and furan derivatives . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
A-317920 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A-317920 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: It is used to investigate the effects of H3 receptor antagonism on cognitive functions and other biological processes.
Medicine: It has potential therapeutic applications in the treatment of cognitive disorders and other conditions related to histamine H3 receptor activity.
Industry: It is used in the development of new drugs targeting the histamine H3 receptor
Mechanism of Action
A-317920 is similar to other histamine H3 receptor antagonists, such as A-304121, ciproxifan, clobenpropit, and thioperamide. A-317920 is unique in its high selectivity and potency for the rat H3 receptor compared to the human H3 receptor . This makes it a valuable tool for studying the histamine H3 receptor in animal models.
Comparison with Similar Compounds
- A-304121
- Ciproxifan
- Clobenpropit
- Thioperamide
Properties
CAS No. |
360551-59-3 |
---|---|
Molecular Formula |
C25H31N3O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H31N3O5/c1-18(26-24(30)22-4-2-16-33-22)25(31)28-14-12-27(13-15-28)11-3-17-32-21-9-7-20(8-10-21)23(29)19-5-6-19/h2,4,7-10,16,18-19H,3,5-6,11-15,17H2,1H3,(H,26,30)/t18-/m1/s1 |
InChI Key |
RTRADBQSZJIRMT-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
Appearance |
Solid powder |
360551-59-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1R)-N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide A 317920 A-317920 A317920 N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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